4-(3-Fluorophenyl)-3-oxobutanenitrile
Description
4-(3-Fluorophenyl)-3-oxobutanenitrile is a fluorinated nitrile derivative characterized by a 3-oxobutanenitrile backbone substituted with a meta-fluorophenyl group. This compound is of interest in organic synthesis due to the reactivity of its nitrile and ketone groups, which serve as handles for further functionalization, such as conversion to aldehydes, alcohols, or carboxylic acids . Its structure combines electron-withdrawing fluorine and nitrile groups, enhancing its utility in multicomponent reactions, particularly in pyrrole synthesis, where fluorinated aromatic systems are often sought for their bioactivity .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2 |
InChI Key |
GHOSXYHCTPIQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Fluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(3-Fluorophenyl)-3-hydroxybutanenitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(3-Fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
The following analysis compares 4-(3-fluorophenyl)-3-oxobutanenitrile with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Variations
a. Halogen Substitution and Position
- This compound vs. This could accelerate nucleophilic additions (e.g., in pyrrole synthesis) compared to the non-fluorinated ketone in the target compound. The para-fluorophenyl group in the trifluoro derivative may exhibit reduced steric hindrance compared to the meta-substituted fluorophenyl group, influencing regioselectivity in reactions.
- This compound vs. 2-(4-Chlorophenyl)-3-oxobutanenitrile (C₁₀H₈ClNO, MW 193.63): Chlorine, being less electronegative but bulkier than fluorine, reduces electron-withdrawing effects but increases steric hindrance. This may lower reactivity in aromatic electrophilic substitutions compared to the fluorinated analogue.
b. Chain Modifications
- This compound vs. This modification could stabilize intermediates in cyclization reactions but reduce yields in sterically demanding transformations.
c. Functional Group Replacements
- This compound vs. Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (C₁₂H₁₃ClO₃, MW 252.68): Replacement of the nitrile with an ester group shifts reactivity from nucleophilic cyanide-mediated reactions to ester hydrolysis or transesterification. The ester derivative may also exhibit lower thermal stability due to the labile alkoxy group.
Physical and Electronic Properties
| Compound Name | Molecular Formula | MW | Substituents | Key Electronic Effects |
|---|---|---|---|---|
| This compound | C₁₀H₈FNO | 181.2 | meta-F, nitrile, ketone | Moderate EWG (F + nitrile) |
| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | C₁₀H₅F₄NO | 231.2 | para-F, trifluoro, nitrile, ketone | Strong EWG (trifluoro + F) |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.6 | para-Cl, nitrile, ketone | Weaker EWG (Cl) with steric bulk |
| 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile | C₁₁H₁₀FNO | 191.2 | meta-F, methyl, nitrile, ketone | Steric hindrance from methyl |
EWG = Electron-Withdrawing Group
Biological Activity
4-(3-Fluorophenyl)-3-oxobutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a fluorinated phenyl group, a ketone functional group, and a nitrile group. This unique structural configuration enhances its reactivity and biological activity. The presence of the fluorine atom is significant as it can increase lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications.
The biological activity of this compound is attributed to its interaction with various biological targets, such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity towards these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
- Receptor Modulation : It may interact with cellular receptors to induce apoptosis or alter signaling pathways, which could be beneficial in cancer treatment.
Biological Activity Data
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. Below is a summary table of relevant biological activities associated with this compound:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of TNF-alpha in vitro, indicating its potential as an anti-inflammatory agent. The compound was shown to inhibit NF-kB activation pathways, which are crucial in inflammatory responses .
- Anticancer Activity : In a series of experiments involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction .
- Enzyme Interaction Studies : Research involving enzyme assays revealed that the compound effectively inhibited specific kinases implicated in cancer progression. This inhibition correlated with decreased cell proliferation rates in treated cell lines .
Synthesis and Applications
The synthesis of this compound can be achieved through various organic reactions involving commercially available starting materials. Its applications extend beyond medicinal chemistry into materials science due to its unique properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
